molecular formula C24H43NO2 B14336176 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid CAS No. 106176-09-4

4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B14336176
CAS No.: 106176-09-4
M. Wt: 377.6 g/mol
InChI Key: FWNXVZACLCYGKJ-UHFFFAOYSA-N
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Description

4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a long octadecyl chain attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrole ring. The presence of the methyl group at the fourth position further distinguishes it from other pyrrole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials could include 2,5-hexanedione and octadecylamine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Another method involves the cyclization of α-amino ketones with aldehydes. This reaction can be catalyzed by transition metals like copper or ruthenium, which facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated into the industrial process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and sulfonyl chlorides under mild conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrole-3-methanol derivatives.

    Substitution: Halogenated or sulfonylated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is unique due to its long octadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications in drug development and material science .

Properties

CAS No.

106176-09-4

Molecular Formula

C24H43NO2

Molecular Weight

377.6 g/mol

IUPAC Name

4-methyl-1-octadecylpyrrole-3-carboxylic acid

InChI

InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-22(2)23(21-25)24(26)27/h20-21H,3-19H2,1-2H3,(H,26,27)

InChI Key

FWNXVZACLCYGKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C=C(C(=C1)C(=O)O)C

Origin of Product

United States

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